N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide (CAS 1105243-12-6) is a carbohydrazide derivative featuring a 1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 2,4-dimethoxybenzoyl hydrazide moiety at position 2. Its molecular formula is C21H18FN3O4, with a molecular weight of 395.4 g/mol . The compound’s structure includes:
- A 2,4-dimethoxybenzoyl group, which enhances electron density and may influence solubility and binding interactions.
Properties
IUPAC Name |
N'-(2,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c1-30-16-9-10-17(19(12-16)31-2)20(27)24-25-21(28)18-4-3-11-26(22(18)29)13-14-5-7-15(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZNBMAKWKGEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of substituents such as the 4-fluorobenzyl and 2,4-dimethoxybenzoyl groups enhances its pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain modifications to the dihydropyridine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups showed increased potency .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cells in vitro .
Anti-HIV Activity
Molecular modeling studies have suggested that this compound may interact with HIV integrase, inhibiting viral replication. Docking studies revealed that it binds effectively to the active site of the enzyme, suggesting potential as an anti-HIV therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating specific caspases.
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Electron-Donating Groups : The 2,4-dimethoxybenzoyl group in the target compound may improve binding to enzymes like glucosamine-6-phosphate synthase (observed in analogs with trimethoxybenzylidene substituents ).
- Halogenated Moieties : The 4-fluorobenzyl group is shared with antimicrobial indole-isatin hybrids (MIC: 10–20 μM) , suggesting its role in enhancing target affinity.
- Bulkier Aromatic Systems : The benzofuran-2-carbonyl analog (CAS 1105211-39-9) has a higher molecular weight (405.4 vs. 395.4), which could reduce solubility but improve hydrophobic interactions .
Computational Predictions
Key Research Findings
Antimicrobial Activity : The indole-isatin hybrid () and benzothiazole carboxamides () highlight the importance of halogenated and electron-withdrawing groups in antimicrobial potency.
Synthetic Challenges : Bulky substituents (e.g., benzofuran-2-carbonyl) may complicate synthesis but improve target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
